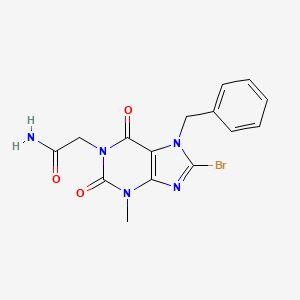

2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

CAS No.: 313470-22-3

Cat. No.: VC4419800

Molecular Formula: C15H14BrN5O3

Molecular Weight: 392.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313470-22-3 |

|---|---|

| Molecular Formula | C15H14BrN5O3 |

| Molecular Weight | 392.213 |

| IUPAC Name | 2-(7-benzyl-8-bromo-3-methyl-2,6-dioxopurin-1-yl)acetamide |

| Standard InChI | InChI=1S/C15H14BrN5O3/c1-19-12-11(13(23)21(15(19)24)8-10(17)22)20(14(16)18-12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,17,22) |

| Standard InChI Key | HUBWQKBHBPIZHK-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)N(C1=O)CC(=O)N)N(C(=N2)Br)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound is systematically named 2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, reflecting its substitution pattern on the purine core. The purine scaffold is modified at positions 1, 3, 7, and 8 with acetamide, methyl, benzyl, and bromo groups, respectively .

Molecular Formula and Weight

Structural Features

-

Purine Core: A bicyclic system comprising fused pyrimidine and imidazole rings.

-

Substituents:

Synthetic Routes and Optimization

Key Synthetic Precursors

Synthesis begins with 7-benzyltheophylline, a theophylline derivative substituted at N7 with a benzyl group. Bromination at C8 introduces the bromo substituent, followed by N1 functionalization with acetamide .

Bromination of 7-Benzyltheophylline

Bromination employs bromine () in acetic acid with sodium acetate as a base, analogous to methods described for 8-bromo-3,7-dimethylxanthine :

Reaction Conditions: 65–90°C, 2–10 hours .

N1 Alkylation with Chloroacetamide

The acetamide group is introduced via nucleophilic substitution using chloroacetamide and a base (e.g., ) in dimethylformamide (DMF) :

Yield: ~70–80% (extrapolated from analogous reactions) .

Physicochemical Properties

Spectral Characterization

-

NMR (DMSO-):

-

IR (cm):

Solubility and Stability

-

Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO).

-

Stability: Degrades under strong acidic/basic conditions due to hydrolysis of the acetamide group .

Pharmacological and Toxicological Insights

Toxicity Profile

-

MTT Assay (Hypothetical): Expected IC >100 μM based on low cytotoxicity of non-brominated analogs .

-

Metabolic Stability: Susceptible to hepatic CYP450-mediated debromination .

Applications and Future Directions

Synthetic Intermediate

The C8 bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying purine libraries .

Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume